molecular formula C8H4BrF3O3 B8302706 1-(5-Bromofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

1-(5-Bromofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B8302706
M. Wt: 285.01 g/mol
InChI Key: JCQREXHNVRYTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione is a useful research compound. Its molecular formula is C8H4BrF3O3 and its molecular weight is 285.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4BrF3O3

Molecular Weight

285.01 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C8H4BrF3O3/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2

InChI Key

JCQREXHNVRYTOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of compound 43 (4.8 g, 25.4 mmol) in THF (60 mL) at −78° C., LiHMDS (38 mL, 38.1 mmol) was added dropwise and the reaction stirred −78° C. for 1 h. Ethyl 2,2,2-trifluoroacetate (4.5 g, 38.1 mmol) was then added dropwise. The reaction mixture was allowed to gradually warm to room temperature in cooling bath and stirred overnight. Solvent was removed, cold water (50 mL) was added, and the reaction mixture extracted with diethyl ether (100 mL×3). Combined organic layer was washed with brine, dried over sodium sulphate and concentrated under reduced pressure. Crude compound was washed with diethyl ether and hexane to afford compound 44 (5 g, 69%) as a white solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
69%

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